molecular formula C10H10BrFN2O2 B6051930 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine

Cat. No.: B6051930
M. Wt: 289.10 g/mol
InChI Key: IXRFXROGXPJAGZ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-4-nitrobenzene and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the nucleophilic substitution of the nitrobenzene derivative with pyrrolidine in the presence of a base such as potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form corresponding lactams or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents replacing bromine or fluorine.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the pyrrolidine ring.

Scientific Research Applications

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine can be compared with similar compounds such as:

    1-(5-bromo-2-nitrophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(2-fluoro-4-nitrophenyl)pyrrolidine: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.

    1-(4-bromo-2-nitrophenyl)pyrrolidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-7-5-10(13-3-1-2-4-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRFXROGXPJAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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